2H-Phenanthro[9,10-d][1,3]dioxole
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Overview
Description
2H-Phenanthro[9,10-d][1,3]dioxole is an organic compound characterized by a fused ring system that includes a dioxole moiety. This compound is part of the phenanthrene family, which is known for its aromatic properties and structural complexity. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Phenanthro[9,10-d][1,3]dioxole typically involves cyclization reactions. One common method is the cyclocondensation of isoflavones with hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is environmentally friendly, catalyst-free, and involves mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2H-Phenanthro[9,10-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the aromaticity and introduce hydrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene core .
Scientific Research Applications
2H-Phenanthro[9,10-d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of dyes, agrochemicals, and as a ligand in metal complexes.
Mechanism of Action
The mechanism of action of 2H-Phenanthro[9,10-d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its high triplet energy and use in organic light-emitting diodes (OLEDs).
Phenanthro[9,10-d]triazole: Utilized in high-energy host materials for blue phosphorescent OLEDs.
Benzo[d][1,3]dioxole: A related compound with applications in organic synthesis and material science.
Uniqueness
2H-Phenanthro[9,10-d][1,3]dioxole stands out due to its unique dioxole ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
236-13-5 |
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Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
phenanthro[9,10-d][1,3]dioxole |
InChI |
InChI=1S/C15H10O2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-8H,9H2 |
InChI Key |
KDYHNAUCPVCMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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